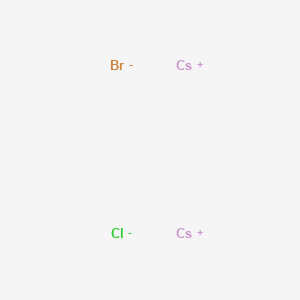
Cesium chlorobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium chlorobromide is an inorganic compound with the chemical formula CsClBr. It is a mixed halide of cesium, combining both chlorine and bromine atoms. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and optics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium chlorobromide can be synthesized through a direct reaction between cesium chloride and cesium bromide in a controlled environment. The reaction typically occurs in a molten state, where the two halides are mixed and heated to form the desired compound:
CsCl+CsBr→CsClBr
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cesium carbonate with hydrochloric acid and hydrobromic acid. The reaction involves the following steps:
- Dissolving cesium carbonate in water.
- Adding hydrochloric acid to form cesium chloride.
- Adding hydrobromic acid to form cesium bromide.
- Mixing the two solutions to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Cesium chlorobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium oxychloride and cesium oxybromide.
Reduction: It can be reduced back to cesium chloride and cesium bromide.
Substitution: this compound can participate in substitution reactions where either the chlorine or bromine atom is replaced by another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogen exchange reactions using halogen gases or halide salts.
Major Products Formed:
Oxidation: Cesium oxychloride (CsOCl) and cesium oxybromide (CsOBr).
Reduction: Cesium chloride (CsCl) and cesium bromide (CsBr).
Substitution: Various cesium halides depending on the substituent used.
Scientific Research Applications
Cesium chlorobromide has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Optics: Employed in the production of optical devices such as lenses and prisms due to its high refractive index.
Radiation Detection: Utilized in scintillation detectors for detecting ionizing radiation.
Chemistry: Acts as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Investigated for potential use in medical imaging and diagnostic techniques.
Mechanism of Action
The mechanism by which cesium chlorobromide exerts its effects is primarily through its interaction with light and radiation. The compound’s high refractive index and ability to scintillate make it effective in optical and radiation detection applications. At the molecular level, this compound interacts with photons, converting them into detectable signals in scintillation detectors.
Comparison with Similar Compounds
Cesium Chloride (CsCl): A simple halide of cesium, used in density gradient centrifugation and as a reagent in chemical synthesis.
Cesium Bromide (CsBr): Another simple halide of cesium, used in optics and as a scintillation material.
Cesium Iodide (CsI): Known for its use in scintillation detectors and medical imaging.
Uniqueness of Cesium Chlorobromide: this compound stands out due to its mixed halide composition, which imparts unique optical and electronic properties. This compound combines the characteristics of both cesium chloride and cesium bromide, making it versatile for various applications, particularly in fields requiring high refractive indices and scintillation capabilities.
Properties
CAS No. |
12280-13-6 |
|---|---|
Molecular Formula |
BrClCs2 |
Molecular Weight |
381.17 g/mol |
IUPAC Name |
dicesium;bromide;chloride |
InChI |
InChI=1S/BrH.ClH.2Cs/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
HAORYMCEOCIHIX-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Br-].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
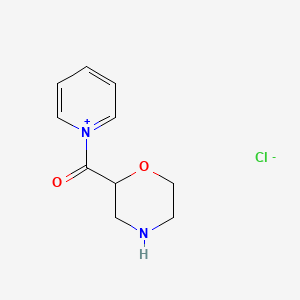
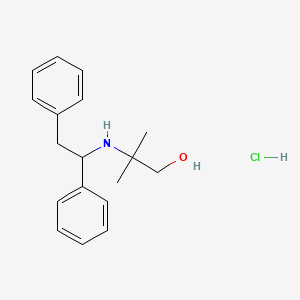

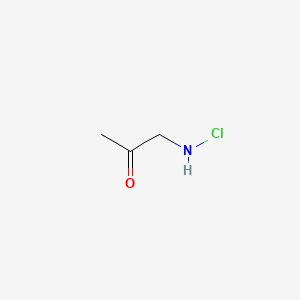

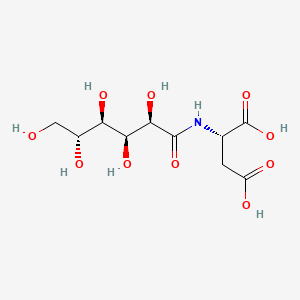



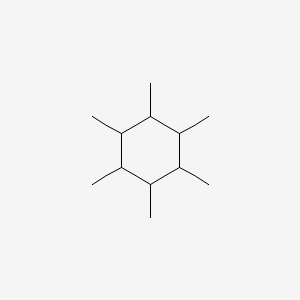
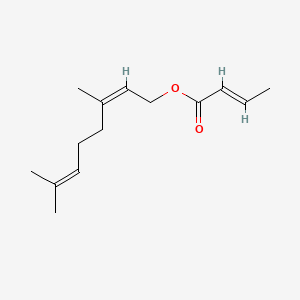

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
